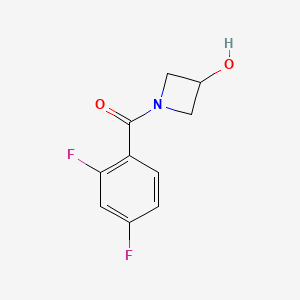
1-(2,4-Difluorobenzoyl)azetidin-3-ol
Descripción general
Descripción
1-(2,4-Difluorobenzoyl)azetidin-3-ol is a useful research compound. Its molecular formula is C10H9F2NO2 and its molecular weight is 213.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,4-Difluorobenzoyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the azetidine family, which is characterized by a four-membered nitrogen-containing ring. The presence of the difluorobenzoyl group enhances its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of azetidinones exhibit potent antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various pathogens:
- Bacillus anthracis : Demonstrated significant inhibition, suggesting potential use in treating anthrax infections.
- Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains.
- Candida albicans : Exhibited antifungal activity, highlighting its broad-spectrum antimicrobial potential .
Table 1 summarizes the antimicrobial efficacy of related azetidinones:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Azetidinone A | Bacillus anthracis | 0.5 µg/mL |
| Azetidinone B | Staphylococcus aureus | 1.0 µg/mL |
| Azetidinone C | Candida albicans | 0.25 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines:
- MCF-7 (breast cancer) : Induced apoptosis with IC50 values ranging from 14.5 to 97.9 µM.
- HCT-116 (colon cancer) : Showed significant antiproliferative activity, indicating a promising therapeutic avenue for colorectal cancers .
Table 2 presents the anticancer activity data:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Azetidinone D | MCF-7 | 45.0 |
| Azetidinone E | HCT-116 | 30.0 |
| Azetidinone F | A549 (lung cancer) | 25.0 |
Antiviral Activity
Recent studies have evaluated the antiviral properties of azetidinones, particularly against RNA viruses. For example:
- Influenza A Virus (H1N1) : Compounds showed moderate inhibitory activity with EC50 values around 12 µM.
- Human Coronavirus (229E) : The trans-isomer of related compounds exhibited an EC50 of 45 µM, demonstrating potential as antiviral agents .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It may interact with specific receptors on cancer cells or pathogens, disrupting their normal function.
- Induction of Apoptosis : Evidence suggests that azetidinones can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
A notable study focused on the synthesis and biological evaluation of azetidinones related to this compound found promising results in both in vitro and in vivo models. The study highlighted:
- Significant reduction in tumor size in murine models treated with azetidinone derivatives.
- Enhanced survival rates in infected mice models when treated with compounds exhibiting antimicrobial properties.
Propiedades
IUPAC Name |
(2,4-difluorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c11-6-1-2-8(9(12)3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLJTGVGDRLXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















